molecular formula C8H4BrFO4 B8237311 3-Bromo-6-fluorophthalic acid

3-Bromo-6-fluorophthalic acid

Cat. No.: B8237311
M. Wt: 263.02 g/mol
InChI Key: JULNWWMTYKENJR-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorophthalic acid: is an organic compound with the molecular formula C8H4BrFO4 and a molecular weight of 263.02 g/mol It is a derivative of phthalic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method is the direct bromination of 6-fluorophthalic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluorophthalic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form anhydrides or reduced to form alcohols.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted phthalic acid derivatives can be formed.

    Oxidation Products: Anhydrides or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluorophthalic acid is used as a building block in organic synthesis. It can be used to prepare various functionalized derivatives, which are valuable intermediates in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phthalic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorophthalic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The bromine and fluorine atoms can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-6-fluorophthalic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution can significantly alter the compound’s reactivity and properties, making it distinct from other mono-substituted derivatives. The presence of both halogens can enhance the compound’s ability to participate in various chemical reactions, providing a broader range of synthetic applications .

Properties

IUPAC Name

3-bromo-6-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULNWWMTYKENJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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